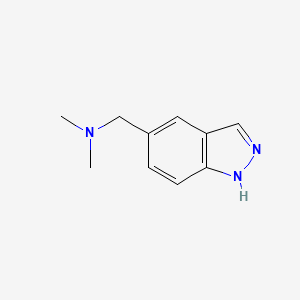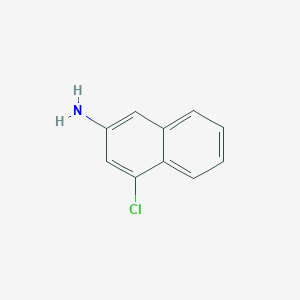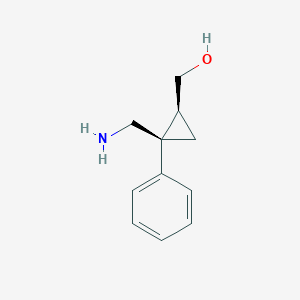![molecular formula C13H11N B11911247 2-methyl-3H-benzo[e]indole](/img/structure/B11911247.png)
2-methyl-3H-benzo[e]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3H-benzo[e]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by a fused benzene and pyrrole ring system, with a methyl group attached to the second carbon of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3H-benzo[e]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . Another method includes the use of p-toluenesulfonic acid in toluene, which yields the indole product along with other derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products.
化学反応の分析
Types of Reactions
2-Methyl-3H-benzo[e]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include halogenated indoles, nitroindoles, and sulfonated indoles, depending on the specific reagents and conditions used.
科学的研究の応用
2-Methyl-3H-benzo[e]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Medicine: It is used in the development of pharmaceuticals due to its potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-methyl-3H-benzo[e]indole exerts its effects involves interaction with various molecular targets and pathways. The indole ring system can interact with biological receptors, enzymes, and nucleic acids, leading to a range of biological activities. The exact pathways depend on the specific application and the nature of the derivatives formed.
類似化合物との比較
Similar Compounds
Indole: The parent compound of the indole family, known for its wide range of biological activities.
3-Methylindole: Similar in structure but with the methyl group attached to the third carbon of the indole ring.
2-Phenylindole: Contains a phenyl group attached to the second carbon of the indole ring.
Uniqueness
2-Methyl-3H-benzo[e]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the second position influences its reactivity and interaction with biological targets, making it a valuable compound in various research fields.
特性
分子式 |
C13H11N |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
2-methyl-3H-benzo[e]indole |
InChI |
InChI=1S/C13H11N/c1-9-8-12-11-5-3-2-4-10(11)6-7-13(12)14-9/h2-8,14H,1H3 |
InChIキー |
UYCFPYUIFROLFH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(N1)C=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B11911175.png)
![6-Acetyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11911179.png)
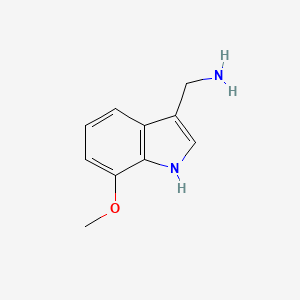
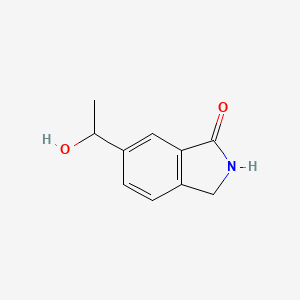




![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11911225.png)
